Methyl 4-nitro-1H-imidazole-5-carboxylate

Catalog No.
S978092
CAS No.
20271-20-9
M.F
C5H5N3O4
M. Wt
171.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-nitro-1H-imidazole-5-carboxylate

CAS Number

20271-20-9

Product Name

Methyl 4-nitro-1H-imidazole-5-carboxylate

IUPAC Name

methyl 5-nitro-1H-imidazole-4-carboxylate

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7)

InChI Key

YGTWILAKCGDEML-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(NC=N1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(NC=N1)[N+](=O)[O-]

Methyl 4-nitro-1H-imidazole-5-carboxylate is a chemical compound characterized by its imidazole ring structure, which is a five-membered heterocycle containing nitrogen atoms. The presence of a nitro group at the 4-position and a carboxylate ester at the 5-position distinguishes this compound. Its molecular formula is C6H6N4O4, and it features significant functional groups that contribute to its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions, leading to derivatives with varied biological activities.
  • Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further participate in chemical transformations.
  • Reduction Reactions: The nitro group can be reduced to an amino group, enhancing the compound's reactivity and potential biological applications .

Methyl 4-nitro-1H-imidazole-5-carboxylate exhibits notable biological activities, particularly in antimicrobial and antitumor domains. Compounds containing nitroimidazole moieties are often active against anaerobic bacteria and protozoa. For instance, similar compounds have demonstrated efficacy in treating infections caused by Helicobacter pylori and Mycobacterium tuberculosis through mechanisms involving the generation of reactive intermediates that disrupt cellular functions .

The synthesis of methyl 4-nitro-1H-imidazole-5-carboxylate typically involves several key steps:

  • Nitration: The starting material, 1H-imidazole-5-carboxylic acid, is nitrated using concentrated nitric acid to introduce the nitro group.
  • Esterification: The resulting nitroimidazole is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity for further applications .

Methyl 4-nitro-1H-imidazole-5-carboxylate has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for designing new antimicrobial agents and anticancer drugs due to its biological activity.
  • Chemical Biology: Its reactive functional groups make it suitable for use in biochemical assays and as a probe for studying enzyme mechanisms .
  • Agricultural Chemistry: Potential applications include developing agrochemicals that target specific pathogens.

Studies on methyl 4-nitro-1H-imidazole-5-carboxylate have focused on its interactions with various biological targets, particularly enzymes involved in metabolic pathways of pathogens. Research indicates that compounds with similar structures can inhibit critical enzymes, such as those involved in cell wall synthesis in bacteria, thereby providing insights into their mechanism of action against infections .

Methyl 4-nitro-1H-imidazole-5-carboxylate shares structural similarities with other nitroimidazole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-2-nitroimidazoleNitro group at position 2Exhibits different antimicrobial properties
5-NitroimidazoleNitro group at position 5Known for its use in treating protozoal infections
DelamanidFused nitroimidazole structureSpecifically targets Mycobacterium tuberculosis
PretomanidSimilar fused structure with enhanced bioactivityDual mechanism of action against tuberculosis

Methyl 4-nitro-1H-imidazole-5-carboxylate is unique due to its specific functional groups that allow for diverse chemical modifications and potential therapeutic applications not fully explored in other similar compounds.

XLogP3

0.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20271-20-9

Dates

Modify: 2023-08-16

Explore Compound Types